1-Ethyl-2-benzimidazolinone (1-EBIO) is a benzimidazolone derivative classified as a potassium channel opener. [] Its primary research application is activating specific types of potassium channels, namely the small conductance calcium-activated potassium channels (SK channels, specifically SK1-3 subtypes) and the intermediate conductance calcium-activated potassium channels (IK channels, specifically the hIK1 channel). [, , , ] This activation leads to various cellular responses, making 1-EBIO a valuable tool in investigating the physiological role of these channels in various tissues and their potential as therapeutic targets for diseases like cystic fibrosis, chronic obstructive pulmonary disease, and vascular disease. [, ]
Developing novel 1-EBIO derivatives with enhanced selectivity and potency: Synthesizing 1-EBIO analogs with modifications to the benzimidazolone structure could lead to more potent and selective activators of specific SK/IK channel subtypes, improving therapeutic targeting and reducing potential side effects. []
1-EBIO is synthesized from benzimidazolinone derivatives and belongs to a class of compounds known for their ability to enhance the activity of calcium-activated potassium channels. It is often utilized in pharmacological research to study the modulation of these channels in both in vitro and in vivo settings. The compound's chemical structure is characterized by an ethyl group attached to a benzimidazolinone core, making it a unique entity among potassium channel modulators .
The synthesis of 1-EBIO involves several key steps, typically starting from commercially available benzimidazoles. The general synthetic pathway includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Typically, reactions are conducted under reflux conditions for several hours .
The molecular structure of 1-EBIO can be described by its chemical formula, CHN, which indicates the presence of two nitrogen atoms within the benzimidazolinone ring system.
1-EBIO participates in several chemical reactions primarily related to its role as a potassium channel activator:
The kinetics of these reactions are influenced by factors such as concentration, temperature, and the presence of competing ions.
The mechanism by which 1-EBIO exerts its effects involves:
These properties are crucial for determining the appropriate conditions for handling and application in experimental settings.
1-EBIO has several scientific applications:
1-Ethyl-2-benzimidazolinone (1-Ethyl-2-Benzimidazolinone, CAS 10045-45-1) is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. Its structure consists of a benzimidazolone core (a fused bicyclic system incorporating benzene and imidazole rings) substituted with an ethyl group (–CH₂–CH₃) at the N1 position of the imidazolinone moiety. The planar benzimidazolone scaffold provides rigidity, while the ethyl side chain influences steric and electronic interactions with biological targets. The compound's systematic IUPAC name is 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one, and it is commonly represented by the SMILES notation "CCN1C(=O)NC2=CC=CC=C12" [1] [3] [6].
Key structural features include:
Table 1: Structural and Physicochemical Parameters of 1-Ethyl-2-Benzimidazolinone
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₉H₁₀N₂O | Confirmed via elemental analysis [1] |
Molecular Weight | 162.19 g/mol | Mass spectrometry [1] [9] |
CAS Registry Number | 10045-45-1 | Supplier documentation [1] [7] |
PubChem CID | 82320 | Database record [1] [2] |
InChI Key | CXUCKELNYMZTRT-UHFFFAOYSA-N | Unique identifier [1] [9] |
Melting Point | Not fully characterized (crystalline solid) | Physical state noted [7] |
Aromatic System | Benzimidazolone with ethyl substituent | NMR/X-ray of analogs [8] [10] |
Spectroscopic characterization includes:
Solubility Profile: 1-Ethyl-2-Benzimidazolinone exhibits moderate solubility in polar aprotic solvents and limited solubility in aqueous buffers. Key solubility data from suppliers and literature include:
Table 3: Solubility and Solution Stability of 1-Ethyl-2-Benzimidazolinone
Solvent/Matrix | Max. Concentration | Stability Conditions | Handling Considerations |
---|---|---|---|
Anhydrous DMSO | 100 mM (16.22 mg/mL) | -20°C, 3–6 months (desiccated) | Hygroscopic; use anhydrous DMSO [6] |
Ethanol | 100 mM (16.22 mg/mL) | Room temperature, 1 month protected from light | Avoid oxidation; nitrogen sparging recommended [3] |
Aqueous Buffers (pH 7) | <0.1 mM | Not stable (precipitation occurs) | Always prepare fresh from DMSO stock [1] |
Cell Culture Media | ≤10 mM (from DMSO stock) | 24–48 hours at 37°C with serum proteins | Final DMSO ≤0.1% to avoid cytotoxicity [9] |
Stability Considerations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7